molecular formula C23H28O11 B1679553 Paeoniflorin CAS No. 23180-57-6

Paeoniflorin

Cat. No. B1679553
CAS RN: 23180-57-6
M. Wt: 480.5 g/mol
InChI Key: YKRGDOXKVOZESV-GRPQXGFZSA-N
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Description

Synthesis Analysis

The biosynthesis pathway of paeoniflorin is still at the preliminary stage, and many scientific questions are yet to be answered . The primary objective of recent studies was to identify candidate genes involved in the biosynthesis of paeoniflorin and related monoterpenes .


Molecular Structure Analysis

Paeoniflorin is a monoterpene glucoside, and its biosynthesis pathway can be divided into three stages . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .


Chemical Reactions Analysis

The analysis of the paeoniflorin biosynthesis pathway is still at the preliminary stage, and many scientific questions are yet to be answered . At present, the most urgent task is the identification and functional analysis of key modification enzyme genes .


Physical And Chemical Properties Analysis

Paeoniflorin is a chemical compound with the formula C23H28O11 . It is a monoterpene glycoside and is one of the major constituents of an herbal medicine derived from Paeonia lactiflora .

Scientific Research Applications

Metabolism and Material Basis Research

A study conducted by Zhu, Sun, Huang, and Liu (2018) explored the metabolism of paeoniflorin, a major component of Traditional Chinese Medicine (TCM), to better understand its clinical application and material foundation. They employed high-performance liquid chromatography and mass spectrometry to identify 18 metabolites of paeoniflorin and 11 of total paeony glucosides in rats. The study revealed hydrolyzation of ester and glucosidic bonds and glucuronide conjugation as major metabolic pathways, enhancing the understanding of paeoniflorin's metabolism mechanism and its material basis in vivo (Zhu, Sun, Huang, & Liu, 2018).

Role in Autoimmune Diseases

Jiang, Li, Wang, Wang, Nie, Chen, Fu, Jiang, Fu, and He (2020) reviewed the phytochemistry and role of total glucosides of paeony, with paeoniflorin as the main active ingredient, in autoimmune diseases. They highlighted its use in treating conditions like rheumatoid arthritis, psoriasis, and Sjogren's syndrome, and discussed its mechanisms, including anti-inflammatory and immune-regulatory effects. This study offers insights into the clinical efficacy and future development of TGP in autoimmune disease treatment (Jiang et al., 2020).

Anti-Inflammatory and Protective Effects

Gu, Zhu, Liu, Zhang, Liu, and Shen (2017) investigated paeoniflorin's anti-inflammatory effects in treating ulcerative colitis. Their study in mice demonstrated that paeoniflorin alleviates symptoms by inhibiting inflammatory markers and NF-κB signaling, suggesting a potential therapeutic application for inflammatory disorders (Gu et al., 2017).

Distribution and Biosynthesis in Paeoniaceae

Zhang, Zuo, Wang, Duan, Yuan, and Hu (2022) focused on the distribution of paeoniflorin in Paeoniaceae plants, its influencing factors, and biosynthesis. Their review provides insights into the post-modification pathway of paeoniflorin biosynthesis and directions for future analysis, which is crucial for the development and utilization of paeoniflorin (Zhang et al., 2022).

Neuroprotective Effects

Manayi, Omidpanah, Barreca, Ficarra, Daglia, Nabavi, and Nabavi (2017) reviewed the neuroprotective properties of paeoniflorin, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The study highlighted its anti-inflammatory, anti-apoptotic properties, and its ability topromote neuronal survival, indicating its potential as a treatment option for neurodegenerative disorders (Manayi et al., 2017).

Brain Targeting and Delivery

Wu, Li, Zhang, Chen, Chen, Jiang, Wang, and Chen (2019) explored the development of a paeoniflorin nanocrystal formulation for intranasal administration, aimed at enhancing brain targeting for Parkinson's disease treatment. Their findings demonstrate improved bioavailability and therapeutic potential of paeoniflorin in neurodegenerative diseases through this novel delivery method (Wu et al., 2019).

Effects on Cholesterol Metabolism

Hu, Zhu, Su, Wu, Zhu, Wang, Fang, Pang, Li, Chen, and Lv (2017) studied the impact of paeoniflorin on cholesterol metabolism in a hyperlipidemic rat model. The research indicated that paeoniflorin regulates hepatic cholesterol synthesis and metabolism and may protect the liver from oxidative stress, showcasing its potential in treating hyperlipidemia-related conditions (Hu et al., 2017).

Neuroprotection via Bcl-2/Bax Signaling Pathway

Sun, Wang, Wu, Li, and Ou (2012) investigated the neuroprotective mechanism of paeoniflorin in PC12 cells exposed to glutamate-induced neurotoxicity. Their study revealed that paeoniflorin protects against cell injury through the regulation of the mitochondrial membrane potential and Bcl-2/Bax signaling pathway, which is critical in understanding its role in neurodegenerative disease therapy (Sun et al., 2012).

Amelioration of Neurotoxicity in Alzheimer's Disease

Lan, Chen, Fu, Ji, Wang, Liang, Qu, Kong, and Ma (2013) focused on paeoniflorin's effects on amyloid-beta peptide-induced neurotoxicity in rats. Their results suggest that paeoniflorin enhances cognitive performances and attenuates oxidative stress, providing a potential therapeutic approach for Alzheimer's disease (Lan et al., 2013).

properties

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRGDOXKVOZESV-WRJNSLSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042648
Record name Paeoniflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peoniflorin

CAS RN

23180-57-6
Record name Paeoniflorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23180-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peoniflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peoniflorin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paeoniflorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEONIFLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21AIQ4EV64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,200
Citations
XX Zhang, JQ Zuo, YT Wang, HY Duan… - Frontiers in Plant …, 2022 - frontiersin.org
… paeoniflorin by synthetic biology. This review provides insights into the post-modification pathway of paeoniflorin … of paeoniflorin biosynthesis and analyzed the paeoniflorin biosynthesis …
Number of citations: 10 www.frontiersin.org
YX Zhou, XH Gong, H Zhang, C Peng - Biomedicine & Pharmacotherapy, 2020 - Elsevier
… for the further development and utilization of paeoniflorin. The present review focuses on … , and excretion of paeoniflorin, especially main pharmacological activities of paeoniflorin on …
Number of citations: 96 www.sciencedirect.com
L Zhang, W Wei - Pharmacology & therapeutics, 2020 - Elsevier
As a Traditional Chinese Medicine, Paeonia lactiflora Pallas has been used to treat pain, inflammation and immune disorders for more than 1000 years in China. Total glycoside of …
Number of citations: 293 www.sciencedirect.com
S Takeda, T Isono, Y Wakui, Y Matsuzaki… - Journal of pharmacy …, 1995 - Wiley Online Library
… The cumulative urinary and faecal excretions of paeoniflorin at the dose of 5 mg kg −1 … paeoniflorin is metabolized in other organs as well as in the liver. We conclude that paeoniflorin …
Number of citations: 123 onlinelibrary.wiley.com
D Yan, K Saito, Y Ohmi, N Fujie… - Cell stress & …, 2004 - ncbi.nlm.nih.gov
… induction of HSPs by paeoniflorin is mediated by the activation of HSF1. Also, thermotolerance was induced by treatment with paeoniflorin but not glycyrrhizin. Paeoniflorin had no toxic …
Number of citations: 118 www.ncbi.nlm.nih.gov
Q Xin, R Yuan, W Shi, Z Zhu, Y Wang, W Cong - Life Sciences, 2019 - Elsevier
Inflammatory disorders result from abnormal immune response and their incidence has increased recently. Thus, there is an urgent need to discover new treatments for inflammatory …
Number of citations: 70 www.sciencedirect.com
QS Wang, T Gao, YL Cui, LN Gao… - Pharmaceutical …, 2014 - Taylor & Francis
Context: Paeonia lactiflora Pall. (Ranunculaceae) has been used for more than 1000 years in traditional Chinese medicine for the treatment of gynecological problems, cramp, pain, …
Number of citations: 90 www.tandfonline.com
M HATTORI, Y SHU, M Shimizu, T HAYASHI… - Chemical and …, 1985 - jstage.jst.go.jp
… of crude drugs by intestinal bacteria, paeoniflorin, oxypaeoniflorin, and … Paeoniflorin, as well as oxypaeoniflorin and … to have potent ability to transform paeoniflorin to paeonimetaboline I. …
Number of citations: 130 www.jstage.jst.go.jp
H Hong, X Lu, C Wu, J Chen, C Chen… - Frontiers in …, 2022 - frontiersin.org
Paeoniflorin, a terpenoid glycoside compound … of paeoniflorin on the nervous system is available online. Clarification of this issue may be useful for the development of paeoniflorin as a …
Number of citations: 11 www.frontiersin.org
FL Hsu, CW Lai, JT Cheng - Planta medica, 1997 - thieme-connect.com
… than that of paeoniflorin. Plasma insulin was not changed in paeoniflorintreated normoglycemic rats … Increase of glucose utilization by paeoniflorin can thus be considered. There are no …
Number of citations: 216 www.thieme-connect.com

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